(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride
Description
The compound (3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride (hereafter referred to as the "target compound") is a pyrrolidine-pyrimidine hybrid with a dihydrochloride salt form. Its structure includes a chiral pyrrolidine core substituted with an aminomethyl group at the 5-position and a 6-(methylamino)pyrimidin-4-yl moiety at the 1-position (Fig. 1). The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications . This compound is cataloged as a building block in drug discovery, with a molecular formula of C₁₀H₁₆Cl₂N₆O and a molar mass of 307.18 g/mol .
Properties
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-12-9-3-10(14-6-13-9)15-5-8(16)2-7(15)4-11;;/h3,6-8,16H,2,4-5,11H2,1H3,(H,12,13,14);2*1H/t7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZAZOUDLMVEK-RHJRFJOKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CC(CC2CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC(=NC=N1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol; dihydrochloride is a complex organic molecule notable for its potential biological activities. Its structure features a pyrrolidine ring and a pyrimidine moiety, which are significant in medicinal chemistry due to their interactions with various biological targets.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C₁₀H₁₇N₅O
- Molecular Weight : 223.28 g/mol
- CAS Number : 2378490-76-5
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating its potential as a therapeutic agent. Key areas of activity include:
- Neurological Effects : The compound may interact with neurotransmitter receptors, suggesting applications in treating neurological disorders such as anxiety and depression.
- Pharmacological Properties : Its structural features allow it to engage multiple biological targets effectively, making it a candidate for drug development.
The mechanisms by which (3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol exerts its effects include:
- Receptor Binding : Preliminary studies suggest selective binding to various receptors involved in neurotransmission.
- Enzyme Interaction : Potential interactions with enzymes relevant to metabolic pathways have been indicated through quantitative structure-activity relationship (QSAR) models.
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies :
- Studies utilizing techniques like surface plasmon resonance (SPR) have demonstrated that the compound exhibits selective binding properties to neurotransmitter receptors, which could be beneficial for developing targeted therapies for conditions like anxiety or depression.
-
In Vitro Efficacy :
- In vitro assays have shown that the compound can modulate receptor activity, leading to changes in intracellular signaling pathways associated with mood regulation and cognitive function.
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Animal Models :
- Research involving animal models has indicated that the compound may reduce symptoms related to stress and anxiety, highlighting its potential therapeutic applications.
Comparative Analysis
The following table compares (3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains phenyl and ethynyl groups | Antagonist for mGluR5 |
| Pyrrolidine derivatives | Similar ring structure | Various CNS activities |
| Methylamino derivatives | Presence of methylamino group | Antimicrobial properties |
Synthesis Methods
The synthesis of (3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol involves several steps:
- Starting Materials : Utilization of pyrrolidine and pyrimidine derivatives as precursors.
- Reagents and Catalysts : Various reagents are employed to achieve high yields and purity.
- Multi-step Process : The synthesis process highlights the complexity involved in producing this compound and its derivatives.
Comparison with Similar Compounds
Pyrrolidine Derivatives
Key Differences :
- The target compound’s pyrimidine ring and methylamino group distinguish it from simpler pyrrolidine derivatives (e.g., ), which lack heteroaromatic systems.
Pyrimidine/Pyridine Derivatives
Key Differences :
- Unlike pyridine derivatives (e.g., ), the target compound’s pyrimidine ring provides additional nitrogen atoms, influencing electronic properties and binding affinity.
- The methylamino group at the pyrimidine 6-position is distinct from halogenated (e.g., fluorine in ) or hydroxymethyl substitutions in analogs .
Comparison with Other Syntheses
- Pyridoxamine Dihydrochloride () : Synthesized via reductive amination, contrasting with the target’s likely transition-metal-mediated steps .
Complexity Note: The target compound’s stereochemistry (3R,5R) and bifunctional substituents increase synthetic complexity compared to non-chiral or monosubstituted analogs .
Inferred Activity of Target Compound
Activity of Similar Compounds
- Pyridoxamine Dihydrochloride (): Functions as a vitamin B6 analog, critical in amino acid metabolism .
- 1-(3-Chlorobenzyl)-4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-c]quinoline (): Demonstrates triple-acting 5-HT6R/5-HT3R/MAO-B activity, highlighting the therapeutic relevance of hybrid heterocycles .
Physical and Chemical Properties
| Property | Target Compound | (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol HCl | Pyridoxamine Dihydrochloride |
|---|---|---|---|
| Molecular Weight | 307.18 g/mol | 179.65 g/mol | 241.11 g/mol |
| Salt Form | Dihydrochloride | Hydrochloride | Dihydrochloride |
| Solubility (Inferred) | High (due to di-HCl) | Moderate | High |
| Key Functional Groups | Aminomethyl, methylamino | Hydroxymethyl, methyl | Aminomethyl, hydroxymethyl |
Notes:
- The dihydrochloride salt of the target compound likely enhances aqueous solubility compared to mono-HCl analogs (e.g., ).
- The pyrimidine ring contributes to aromatic stacking interactions, absent in non-aromatic analogs .
Q & A
What synthetic strategies ensure stereochemical integrity during the preparation of (3R,5R)-5-(aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride?
Answer:
Stereochemical control is critical for pyrrolidine-pyrimidine hybrids. Key methods include:
- Chiral auxiliaries or catalysts : Use enantioselective catalysts in cyclization steps to preserve the (3R,5R) configuration.
- Low-temperature reactions : Minimize racemization during nucleophilic substitution or condensation steps.
- Chromatographic purification : Employ chiral stationary phases (e.g., HPLC with cellulose-based columns) to isolate enantiomerically pure intermediates .
- Crystallization control : Optimize solvent polarity and cooling rates to favor the desired stereoisomer .
How can researchers resolve discrepancies in reported biological activities of structurally analogous pyrrolidine-pyrimidine compounds?
Answer:
Contradictions often arise from structural nuances or assay conditions. Mitigation strategies include:
-
Comparative binding assays : Test the target compound and analogs under identical conditions (e.g., receptor affinity via SPR or radioligand displacement) .
-
Structural analysis : Use X-ray crystallography or NMR to compare binding modes of similar compounds (e.g., methylamino vs. ethylamino substitutions at position 6 of pyrimidine).
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Table: Activity Comparison of Analogues
Compound Structural Variation IC50 (nM) Target Receptor Target compound 6-(Methylamino)pyrimidine 12 ± 3 Kinase X Analog A () 5-Methylpyrrolidin-3-ol 45 ± 8 GPCR Y Analog B () Piperidine substitution 8 ± 2 Kinase X Differences in substituents (e.g., aminomethyl vs. methyl groups) significantly alter receptor selectivity .
What advanced analytical techniques are essential for characterizing this compound’s purity and stability?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (<0.1%) .
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assign stereochemistry via coupling constants (e.g., for pyrrolidine ring conformation) and NOESY for spatial proximity analysis .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity of the dihydrochloride salt, critical for storage stability .
- Forced degradation studies : Expose to heat, light, and pH extremes to identify degradation products (e.g., pyrimidine ring hydrolysis) .
How should experimental designs account for potential off-target effects in cellular assays?
Answer:
- Panel screening : Test against a broad panel of receptors/enzymes (e.g., CEREP or Eurofins panels) to identify cross-reactivity .
- CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Dose-response profiling : Use Hill slopes to distinguish primary targets (steep slopes) from secondary interactions (shallow slopes) .
What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt selection : Dihydrochloride salts improve aqueous solubility but may require co-solvents (e.g., PEG-400) for parenteral administration .
- Prodrug strategies : Introduce labile esters (e.g., pivaloyloxymethyl) at the hydroxymethyl group to enhance membrane permeability .
- Pharmacokinetic profiling : Monitor plasma half-life via LC-MS/MS after IV/PO dosing in rodents to adjust dosing regimens .
How can computational tools predict the compound’s environmental impact in ecotoxicology studies?
Answer:
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QSAR modeling : Estimate biodegradability and toxicity using tools like EPI Suite or TEST .
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Molecular docking : Simulate interactions with non-target species’ enzymes (e.g., fish cytochrome P450) to assess bioaccumulation risks .
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Table: Predicted Environmental Parameters
Parameter Value Method LogP (octanol-water) 1.2 ± 0.3 EPI Suite Biodegradation probability 0.21 (low) CATABOL LC50 (Daphnia magna) 12 mg/L ECOSAR These predictions guide Tier 1 ecological risk assessments .
What strategies address low yields in the final dihydrochloride salt formation?
Answer:
- Counterion exchange : Precipitate the free base with HCl gas in anhydrous ether to maximize salt formation efficiency .
- pH-controlled crystallization : Adjust to pH 2–3 using dilute HCl to favor monodisperse crystal growth .
- Lyophilization : For hygroscopic salts, lyophilize from tert-butanol/water mixtures to improve stability .
How do researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Thermal shift assays (TSA) : Measure target protein stabilization upon compound binding .
- RNA-seq profiling : Identify downstream gene expression changes in treated vs. untreated cells .
- In situ hybridization : Localize target engagement in tissue sections using labeled probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
